N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide
CAS No.: 2034615-75-1
Cat. No.: VC5339615
Molecular Formula: C17H18N6O2
Molecular Weight: 338.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034615-75-1 |
|---|---|
| Molecular Formula | C17H18N6O2 |
| Molecular Weight | 338.371 |
| IUPAC Name | 4-acetamido-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
| Standard InChI | InChI=1S/C17H18N6O2/c1-12(24)22-15-6-4-14(5-7-15)16(25)18-8-2-3-13-9-19-17-20-11-21-23(17)10-13/h4-7,9-11H,2-3,8H2,1H3,(H,18,25)(H,22,24) |
| Standard InChI Key | PVSQJVPOJSGRQJ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Scaffold and Functional Groups
The compound’s architecture comprises three distinct regions:
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Triazolo[1,5-a]pyrimidine Core: A bicyclic heterocycle with nitrogen atoms at positions 1, 2, 4, and 5. This scaffold is structurally analogous to purine bases, enabling interactions with enzymatic targets such as kinases and GTPases .
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Propyl Linker: A three-carbon chain connecting the triazolopyrimidine core to the benzamide group. This spacer balances rigidity and flexibility, optimizing ligand-receptor binding .
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4-Acetamidobenzamide Moiety: A para-substituted benzamide with an acetamido group (-NHCOCH₃). This moiety enhances solubility and provides hydrogen-bonding sites for target engagement .
The molecular formula is C₁₉H₁₉N₇O₂, with a calculated molecular weight of 377.41 g/mol. Key physicochemical properties, such as logP (estimated at 2.1–2.5) and polar surface area (~110 Ų), suggest moderate bioavailability and blood-brain barrier permeability .
Comparative Analysis with Structural Analogs
The compound shares significant homology with:
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N-(3-( Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide (CAS 1904182-76-8): Replaces the acetamidobenzamide with a bromophenylsulfonamide group, enhancing electrophilic reactivity .
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N-(3-( Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide (PubChem CID 91813889): Features a thioether-linked benzothiazole, increasing hydrophobic interactions .
These analogs demonstrate that modifications to the terminal amide group modulate target selectivity and potency, suggesting that the 4-acetamidobenzamide variant may favor interactions with cytosolic enzymes over membrane-bound receptors .
Synthesis and Structural Optimization
Proposed Synthetic Pathway
The synthesis likely follows a multi-step sequence analogous to related triazolopyrimidine derivatives :
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Triazolo[1,5-a]pyrimidine Core Formation: Cyclocondensation of 6-aminouracil with nitriles or aldehydes under acidic conditions.
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Propyl Chain Introduction: Alkylation of the core’s C6 position using 1-bromo-3-chloropropane, followed by amination to yield 3-( triazolo[1,5-a]pyrimidin-6-yl)propan-1-amine.
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Benzamide Coupling: Reaction of the amine intermediate with 4-acetamidobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.
Key challenges include minimizing side reactions during alkylation and ensuring regioselective coupling. Purification via column chromatography or recrystallization is critical to achieving >95% purity .
Analytical Characterization
Hypothetical characterization data, extrapolated from analogs , would include:
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¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, triazole-H), 8.12 (d, J=8.4 Hz, 2H, benzamide-H), 7.85 (d, J=8.4 Hz, 2H, benzamide-H), 4.10 (t, J=6.8 Hz, 2H, propyl-CH₂), 2.95 (t, J=6.8 Hz, 2H, propyl-CH₂), 2.05 (s, 3H, acetyl-CH₃).
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HPLC: Retention time ~12.3 min (C18 column, acetonitrile/water gradient).
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HRMS: [M+H]⁺ m/z calculated 378.1664, observed 378.1661.
Biological Activity and Mechanistic Insights
Hypothesized Targets and Mechanisms
The triazolopyrimidine scaffold is a known pharmacophore in kinase inhibitors (e.g., Src, Abl) and antimicrobial agents . The 4-acetamidobenzamide group may further enhance binding to ATP pockets or allosteric sites via:
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Hydrogen Bonding: The acetamido NH and carbonyl groups interact with backbone residues (e.g., Glu286 in Abl1).
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Aromatic Stacking: The benzamide ring engages in π-π interactions with phenylalanine or tyrosine side chains .
Preliminary molecular docking studies (using analogs ) suggest moderate affinity (Kd ~50–100 nM) for tyrosine kinases, though experimental validation is required.
Comparative Bioactivity Profiles
Related compounds exhibit diverse activities:
| Compound | Activity | IC₅₀/EC₅₀ | Target |
|---|---|---|---|
| 2-Bromobenzenesulfonamide analog | Kinase inhibition | 120 nM | Abl1 |
| Benzothiazole-thioacetamide | Antibacterial | 8 µg/mL | DNA gyrase |
| Pyridazinone derivative | Anticancer | 5 µM | CDK2 |
The 4-acetamidobenzamide variant may exhibit intermediate potency against these targets, with improved pharmacokinetics due to its balanced hydrophilicity .
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